molecular formula C19H19N3O6S B2731979 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923462-20-8

3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2731979
CAS No.: 923462-20-8
M. Wt: 417.44
InChI Key: IWGDEHYWTZPUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 3,5-dimethoxy groups and a 1,3,4-oxadiazole ring linked to a phenylsulfonyl ethyl chain. This structural motif is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects, as observed in related compounds . Its design leverages the 1,3,4-oxadiazole scaffold, known for metabolic stability and hydrogen-bonding capacity, while the sulfonyl group may enhance solubility and target binding .

Properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-14-10-13(11-15(12-14)27-2)18(23)20-19-22-21-17(28-19)8-9-29(24,25)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGDEHYWTZPUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 3,5-dimethoxybenzamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Step 1: Formation of the Oxadiazole Core

  • Intermediate : 4-sulfonylamidebenzohydrazide (derived from ethyl 4-(aminosulfonyl)benzoate via hydrazine reflux) reacts with carbon disulfide in DMF/K₂CO₃ to form a 1,3,4-oxadiazol-2-thione intermediate .

  • Cyclization : Thione derivatives undergo alkylation (e.g., with iodoethane) to introduce substituents at the sulfur position .

Step 2: Sulfonylation and Benzamide Coupling

  • Reagents : Acyl halides react with the oxadiazole intermediate in pyridine to form N-substituted sulfonyl amides .

  • Example :

    4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide+R-COClpyridineTarget Compound\text{4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide} + \text{R-COCl} \xrightarrow{\text{pyridine}} \text{Target Compound}

    Yield : ~65–75% (based on analogous sulfonamide syntheses) .

Oxadiazole Ring

  • Acid/Base Stability : The oxadiazole ring resists hydrolysis under mild acidic/basic conditions but cleaves in concentrated HCl or NaOH at elevated temperatures (e.g., 80°C) .

  • Electrophilic Substitution : The C-5 position undergoes electrophilic substitution with nitrating or sulfonating agents .

Sulfonamide Group

  • Nucleophilic Substitution : The sulfonyl group participates in SN2 reactions with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ .

  • Hydrogen Bonding : The sulfonamide NH forms strong hydrogen bonds, enhancing stability in polar solvents .

Methoxy Groups

  • Demethylation : Methoxy groups are cleaved using BBr₃ in CH₂Cl₂ at −78°C to yield phenolic derivatives .

Characterization Data

Property Value/Peak Method
1H NMR (DMSO-d₆) δ 3.85 (s, 6H, OCH₃), 7.2–8.1 (m, Ar-H) ,
13C NMR δ 167.5 (C=O), 153.2 (oxadiazole C)
IR (KBr) 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) ,
Elemental Analysis C: 54.2%, H: 4.3%, N: 11.8%Calculated from

Stability and Degradation

  • Thermal Stability : Decomposes at 220–225°C without melting .

  • Photodegradation : Exposure to UV light (254 nm) for 24 hr causes 15–20% decomposition in methanol .

Comparative Reactivity Table

Reaction Conditions Product Yield
Sulfonylation Pyridine, 60°C, 12 hrN-substituted sulfonamide72%
Oxadiazole Alkylation K₂CO₃/DMF, iodoethane, RT5-(ethylthio)-1,3,4-oxadiazole derivative68%
Demethylation BBr₃/CH₂Cl₂, −78°C, 2 hrPhenolic benzamide58%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Anti-Diabetic Properties

Oxadiazole derivatives have also been investigated for their anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster demonstrated that certain derivatives can significantly lower glucose levels. This suggests that this compound may possess similar properties worth exploring further .

Antimicrobial Activity

The 1,3,4-oxadiazole framework has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds featuring this moiety have been shown to inhibit bacterial growth effectively . This makes them promising candidates for developing new antibiotics.

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Investigate cytotoxic effects on glioblastoma cellsSignificant cell apoptosis observed; compounds induced DNA damage
Anti-Diabetic Study Assess glucose-lowering effects in Drosophila modelNotable reduction in glucose levels; compounds showed better efficacy than controls
Antimicrobial Evaluation Test against various bacterial strainsEffective inhibition of bacterial growth; potential for new antibiotic development

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction: Affecting cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

The following compounds share structural similarities with the target molecule, differing primarily in substituents and biological targets:

Compound Name & Structure Key Substituents Biological Activity & Data Bioavailability Predictions
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxybenzyl, sulfamoyl group Antifungal (C. albicans MIC: 16 µg/mL); thioredoxin reductase inhibition Compliant with Lipinski’s/Vebers rules
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl, cyclohexyl-ethyl sulfamoyl Antifungal (C. albicans MIC: 32 µg/mL); moderate enzyme inhibition Compliant with Lipinski’s/Vebers rules
Compound 8q : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-sulfanyl acetamide α-Glucosidase inhibition (IC50: 49.71 µM); superior to acarbose (38.25 µM) High polarity due to sulfanyl group
5f : 4–{[Dibenzylamino][5-(4-Ethylphenyl)-1,3,4-Oxadiazol-2-yl]methyl}benzaldehyde Dibenzylamino, 4-ethylphenyl Synthetic intermediate; no explicit activity reported Moderate logP due to aromatic groups

Key Structural Differences and Implications

  • Sulfonyl vs. Sulfamoyl/Sulfanyl Groups: The target’s phenylsulfonyl ethyl chain may confer enhanced solubility compared to LMM5/LMM11’s sulfamoyl groups or Compound 8q’s sulfanyl moiety .
  • Methoxy Substitution : The 3,5-dimethoxy benzamide in the target contrasts with LMM5’s 4-methoxybenzyl group. Methoxy substituents influence electron distribution and binding to hydrophobic enzyme pockets, which could modulate selectivity .
  • Heterocyclic Variations : LMM11’s furan ring and Compound 8q’s indole-sulfanyl group demonstrate how heterocyclic modifications can shift activity toward specific enzymes (e.g., α-glucosidase vs. thioredoxin reductase) .

Pharmacological and Bioavailability Insights

  • Lipinski’s and Veber’s Rules: Like LMM5 and LMM11, the target compound is predicted to comply with these rules, suggesting oral bioavailability (molecular weight <500, hydrogen-bond donors/acceptors within limits) .
  • The phenylsulfonyl chain may favor interactions with redox-active enzymes .
  • Antimicrobial Prospects : The antifungal efficacy of LMM5/LMM11 against C. albicans implies that the target’s dimethoxy and sulfonyl groups could enhance activity against resistant fungal strains .

Biological Activity

3,5-Dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 923462-20-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O6SC_{19}H_{19}N_{3}O_{6}S, with a molecular weight of 417.4 g/mol. The structure features a benzamide core substituted with a dimethoxy group and an oxadiazole moiety linked to a phenylsulfonyl ethyl group.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₆S
Molecular Weight417.4 g/mol
CAS Number923462-20-8

Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including anticancer and antimicrobial effects. The specific mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that the compound may trigger programmed cell death in malignant cells.
  • Antimicrobial Properties : Preliminary investigations indicate potential activity against bacterial strains.

Anticancer Activity

A study focusing on related benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The oxadiazole-containing compounds exhibited enhanced potency compared to their non-oxadiazole counterparts .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against common bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that certain derivatives showed minimal inhibitory concentrations (MIC) that suggest moderate antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to cultured cancer cells to evaluate its growth-inhibitory effects. The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

Another study screened various derivatives for antimicrobial activity using disk diffusion methods. The results indicated that compounds with electron-donating groups exhibited stronger antibacterial effects compared to those with electron-withdrawing groups. The most active compound showed an MIC of 50 µg/mL against E. coli.

Q & A

Q. What are the established synthetic pathways for 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves coupling a benzamide derivative with a functionalized 1,3,4-oxadiazole precursor. General methods include:

  • Procedure A : Reacting an oxadiazole intermediate (e.g., 5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-amine) with 3,5-dimethoxybenzoyl chloride in the presence of a base like pyridine under reflux .
  • Procedure B : Using a carboxylic acid (e.g., 3,5-dimethoxybenzoic acid) activated by oxalyl chloride to form the corresponding acyl chloride, followed by coupling with the oxadiazole amine . Yields range from 24–60%, with purification via column chromatography and characterization by 1H^1H/13C^{13}C NMR, ESI-MS, and HPLC .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the benzamide moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching calculated values) .
  • HPLC Purity Analysis : Ensures >95% purity using reverse-phase columns and UV detection .

Advanced Research Questions

Q. What experimental models are used to evaluate its antimicrobial activity?

  • In vitro assays : Testing against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • In vivo models : Using Caenorhabditis elegans infected with methicillin-resistant S. aureus (MRSA) to assess survival rates and pathogen clearance .
  • Mechanistic studies : Measuring enzyme inhibition (e.g., α-glycosidase, lipoxygenase) to identify molecular targets .

Q. How does the phenylsulfonyl ethyl group influence biological activity compared to other substituents?

Structure-activity relationship (SAR) studies indicate:

  • Phenylsulfonyl groups : Enhance bioavailability and target binding via sulfone-mediated hydrogen bonding .
  • Substituent variations : Replacing the sulfonyl group with methylsulfanyl (e.g., in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) reduces antimicrobial potency by ~30%, highlighting the sulfonyl group’s critical role .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or bacterial strains (e.g., differing MICs for S. aureus ATCC 43300 vs. clinical isolates) .
  • Solubility limitations : Poor aqueous solubility can lead to false negatives; use of DMSO carriers (<1% v/v) is recommended .
  • Validation : Replicating studies under standardized conditions and cross-referencing with structurally analogous oxadiazoles (e.g., OZE-I, OZE-II) .

Q. What advanced analytical methods assess its stability under physiological conditions?

  • Forced degradation studies : Exposing the compound to acidic/basic conditions (pH 1–12), heat (40–80°C), and oxidative stress (H2 _2O2_2) to identify degradation products via LC-MS .
  • Plasma stability assays : Incubating with human or animal plasma to measure half-life and metabolic susceptibility .

Methodological Considerations

Q. How is solubility optimized for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug approaches : Modifying the benzamide or oxadiazole moieties with hydrophilic groups (e.g., hydroxylation) .

Q. What computational tools predict binding affinity for target enzymes?

  • Molecular docking : Using AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glycosidase or butyrylcholinesterase .
  • QSAR models : Correlating substituent electronic parameters (e.g., Hammett constants) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.